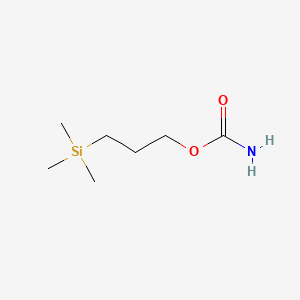
1-Propanol, 3-(trimethylsilyl)-, carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(trimethylsilyl)propyl carbamate is an organosilicon compound that features a trimethylsilyl group attached to a propyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trimethylsilyl)propyl carbamate typically involves the reaction of 3-(trimethylsilyl)propylamine with a carbamoylating agent. One common method is the reaction of 3-(trimethylsilyl)propylamine with methyl chloroformate under basic conditions to yield the desired carbamate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 3-(trimethylsilyl)propyl carbamate may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(trimethylsilyl)propyl carbamate can undergo various chemical reactions, including:
Oxidation: The carbamate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(trimethylsilyl)propyl carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine functionality.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a precursor or intermediate in the preparation of pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of 3-(trimethylsilyl)propyl carbamate involves the interaction of its functional groups with molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with specific enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-(trimethylsilyl)propylamine: Similar structure but lacks the carbamate group.
3-(trimethoxysilyl)propyl carbamate: Similar structure but with methoxy groups instead of methyl groups on the silicon atom.
3-(triethoxysilyl)propyl carbamate: Similar structure but with ethoxy groups instead of methyl groups on the silicon atom.
Uniqueness
3-(trimethylsilyl)propyl carbamate is unique due to the presence of both the trimethylsilyl and carbamate groups, which confer distinct chemical properties. The trimethylsilyl group provides increased hydrophobicity and stability, while the carbamate group offers reactivity and potential for further functionalization.
Propiedades
Número CAS |
3124-35-4 |
|---|---|
Fórmula molecular |
C7H17NO2Si |
Peso molecular |
175.30 g/mol |
Nombre IUPAC |
3-trimethylsilylpropyl carbamate |
InChI |
InChI=1S/C7H17NO2Si/c1-11(2,3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H2,8,9) |
Clave InChI |
DVWXHBJROLJMCA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCCOC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


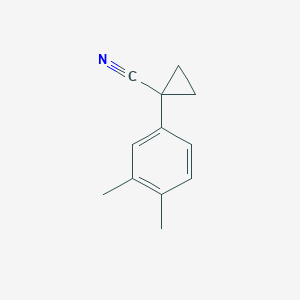

![2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)
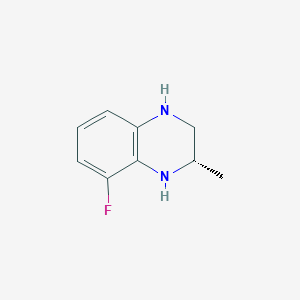
![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)
![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)
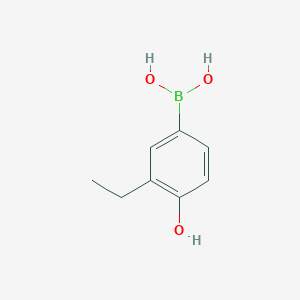

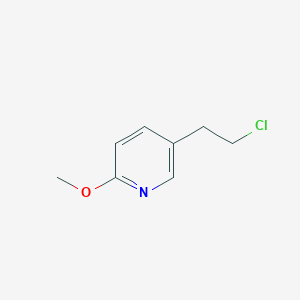

![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![3-Ethylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11917203.png)
![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)

